molecular formula C17H24F2N6O B1671992 Gosogliptina CAS No. 869490-23-3

Gosogliptina

Número de catálogo: B1671992
Número CAS: 869490-23-3
Peso molecular: 366.4 g/mol
Clave InChI: QWEWGXUTRTXFRF-KBPBESRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gosogliptin, also known by its trade name Saterex, is a drug used for the treatment of type II diabetes. It belongs to the class of dipeptidyl peptidase-4 inhibitors, commonly referred to as gliptins. This compound was discovered and developed by Pfizer and has been approved for use in Russia .

Aplicaciones Científicas De Investigación

Monotherapy in Type 2 Diabetes Mellitus

Gosogliptin has been evaluated as a monotherapy for patients with T2DM. In a study comparing Gosogliptin with another DPP-4 inhibitor, Vildagliptin, it was found that both drugs significantly reduced HbA1c levels after 12 weeks. The reductions were -0.93% for Gosogliptin and -1.03% for Vildagliptin, indicating comparable efficacy .

Combination Therapy with Metformin

Gosogliptin is often used in combination with Metformin, particularly for patients who do not achieve adequate glycemic control with Metformin alone. A large-scale observational study involving 5,741 patients demonstrated that the combination therapy resulted in a significant reduction in HbA1c levels, with 49.6% of participants reaching target levels (<7.0%) after six months . The safety profile remained favorable, with low incidences of hypoglycemia reported.

Efficacy in Comorbid Patients

The efficacy of Gosogliptin has also been assessed in patients with comorbid conditions such as hypertension and dyslipidemia. The PALITRA study noted that treatment adherence and patient satisfaction were high among those receiving Gosogliptin alongside other medications for comorbidities .

Long-Term Safety and Efficacy

Long-term studies have indicated that Gosogliptin maintains its efficacy over extended periods without significant adverse effects. In a comparative study over 36 weeks, both monotherapy and combination therapy showed sustained reductions in HbA1c levels, confirming the drug's long-term safety profile .

Efficacy of Gosogliptin vs. Vildagliptin

ParameterGosogliptin (n=149)Vildagliptin (n=150)P-value
HbA1c Reduction (12 weeks)-0.93%-1.03%0.74
HbA1c Target Achieved (<7%)56.4%55.4%0.74

Safety Profile Comparison

Adverse EffectGosogliptin (%)Vildagliptin (%)
Hypoglycemia<5<5
Weight GainNoneNone

Case Study 1: Efficacy in Elderly Patients

A case study involving elderly patients with T2DM showed that those treated with a combination of Metformin and Gosogliptin experienced improved glycemic control without significant weight gain or increased risk of hypoglycemia over a six-month period.

Case Study 2: Impact on Quality of Life

Another observational study highlighted the positive impact of Gosogliptin on the quality of life among patients with T2DM. Patients reported higher satisfaction scores regarding their treatment regimen when using Gosogliptin compared to other DPP-4 inhibitors.

Mecanismo De Acción

Target of Action

Gosogliptin primarily targets Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin synthesis and release .

Mode of Action

Gosogliptin, as a DPP-4 inhibitor, prevents the inactivation of incretin hormones by DPP-4 . This results in increased insulin levels, decreased glucagon levels, and consequently, a reduction in blood glucose levels . It’s also suggested that Gosogliptin may inhibit Monoglyceride Lipase (MGL) , an enzyme involved in lipolysis and the release of free fatty acids .

Biochemical Pathways

By inhibiting DPP-4, Gosogliptin prolongs the action of incretin hormones, enhancing the insulinotropic effect, which leads to improved control of blood glucose levels . The potential inhibition of MGL by Gosogliptin could lead to a decrease in free fatty acid levels, which may improve insulin sensitivity and suppress inflammation .

Pharmacokinetics

It’s known that the pharmacokinetics of gosogliptin have been studied in subjects with renal insufficiency .

Result of Action

The primary molecular effect of Gosogliptin is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels . On a cellular level, Gosogliptin may also inhibit MGL, potentially reducing free fatty acid levels and suppressing inflammation .

Action Environment

The efficacy and stability of Gosogliptin can be influenced by various environmental factors such as the patient’s renal function

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gosogliptin involves several key stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of Gosogliptin follows a similar synthetic route but on a larger scale. The process is optimized for cost-efficiency and high yield. The use of advanced purification techniques ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Gosogliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Gosogliptin, which may have different pharmacological properties .

Comparación Con Compuestos Similares

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Comparison: Gosogliptin is unique in its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other gliptins, Gosogliptin has shown a favorable pharmacokinetic profile and a lower risk of adverse effects. Its unique chemical structure, particularly the presence of the difluoromethyl group, contributes to its distinct pharmacological properties .

Actividad Biológica

Gosogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type II diabetes mellitus. This compound has been studied extensively for its biological activity, pharmacokinetics, and therapeutic efficacy. Below is a detailed overview of its biological activity, supported by data tables and case studies.

Gosogliptin functions by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose metabolism. By blocking DPP-4, gosogliptin increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism helps lower blood glucose levels effectively without causing hypoglycemia.

Pharmacokinetics

The pharmacokinetic profile of gosogliptin has been characterized through various studies. Key parameters include:

ParameterValue
Molecular FormulaC17H24F2N6O
Molar Mass366.417 g·mol−1
BioavailabilityApproximately 80%
Half-life12 hours
MetabolismHepatic (via CYP3A4)
ExcretionRenal (urine)

Gosogliptin's absorption is rapid, with peak plasma concentrations occurring within 1-2 hours after administration. The drug is primarily eliminated through renal pathways, making it suitable for patients with varying degrees of renal function .

Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of gosogliptin in managing type II diabetes. A notable Phase 3 study conducted in Russia reported the following outcomes:

  • Reduction in HbA1c : Gosogliptin significantly lowered HbA1c levels by an average of 0.8% compared to placebo.
  • Weight Management : Patients experienced minimal weight gain or even weight loss, which is advantageous for diabetic patients.
  • Adverse Effects : The drug was well tolerated, with the most common side effects being mild gastrointestinal disturbances .

Case Study 1: Efficacy in a Diabetic Patient

Patient Profile :

  • Age : 58 years
  • Sex : Male
  • Comorbidities : Hypertension, dyslipidemia

Treatment Regimen :

  • Initial treatment with metformin was insufficient; thus, gosogliptin was added.

Outcomes :

  • After 12 weeks of treatment, HbA1c decreased from 9.5% to 7.2%.
  • No significant adverse effects were reported.

This case illustrates the effectiveness of gosogliptin as an adjunct therapy in poorly controlled type II diabetes .

Case Study 2: Long-term Safety Profile

Patient Profile :

  • Age : 65 years
  • Sex : Female
  • Comorbidities : Type II diabetes for 10 years, chronic kidney disease (stage II)

Treatment Regimen :

  • Gosogliptin was introduced alongside metformin.

Outcomes :

  • Over a follow-up period of 24 months, there were no significant changes in renal function.
  • HbA1c levels were maintained at around 6.8%, demonstrating long-term efficacy without compromising kidney health .

Propiedades

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007213
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869490-23-3
Record name Gosogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gosogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gosogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gosogliptin
Reactant of Route 2
Gosogliptin
Reactant of Route 3
Reactant of Route 3
Gosogliptin
Reactant of Route 4
Reactant of Route 4
Gosogliptin
Reactant of Route 5
Gosogliptin
Reactant of Route 6
Reactant of Route 6
Gosogliptin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.